molecular formula C6H5KNO6P B3251284 Potassium 4-nitrophenyl hydrogenphosphate CAS No. 208651-58-5

Potassium 4-nitrophenyl hydrogenphosphate

Cat. No.: B3251284
CAS No.: 208651-58-5
M. Wt: 257.18 g/mol
InChI Key: FYMPXUMYQRBYBB-UHFFFAOYSA-M
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Description

Potassium 4-nitrophenyl hydrogenphosphate is a compound that has been studied in various contexts . It is related to 4-nitrophenyl phosphoric acid, which has the molecular formula C12H9N2O8P and a molecular weight of 340.1822 . The structures of 4-nitrophenyl phosphoric acid and its four different potassium salts have been determined by X-ray diffraction methods .


Synthesis Analysis

The synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol have been discussed . The nanostructured MnOx exhibited high catalytic activity in the hydrolysis of phosphate diester-based substrate bis (4-nitrophenyl)phosphate (BNPP) at 328 K .


Molecular Structure Analysis

The structures of 4-nitrophenyl phosphoric acid and its four different potassium salts were determined by X-ray diffraction methods . These investigations provided information about interactions between the acid, monoanionic and dianionic forms of 4-nitrophenyl phosphate, and the potassium cations .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature below 0°C . It is air sensitive and heat sensitive .

Mechanism of Action

Phosphorus in the form of organic and inorganic phosphate has a variety of important biochemical functions in the body and is involved in many significant metabolic and enzymatic reactions in almost all organs and tissues . Potassium is the major cation of intracellular fluid and is essential for the conduction of nerve impulses in the heart, brain, and skeletal muscle .

Safety and Hazards

If this product is involved in a fire, phosphorus oxides and potassium oxide can be released . Therefore, it is recommended to wear self-contained respirator and fully protective impervious suit .

Future Directions

The structures of 4-nitrophenyl phosphoric acid and its four different potassium salts show diverse structures and chelation modes, with the nitro group playing a key role in the chelation mode . This suggests potential future directions for research into the properties and applications of these compounds .

Properties

IUPAC Name

potassium;(4-nitrophenyl) hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO6P.K/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H2,10,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMPXUMYQRBYBB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5KNO6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 4-nitrophenyl hydrogenphosphate
Reactant of Route 2
Potassium 4-nitrophenyl hydrogenphosphate
Reactant of Route 3
Potassium 4-nitrophenyl hydrogenphosphate
Reactant of Route 4
Potassium 4-nitrophenyl hydrogenphosphate
Reactant of Route 5
Potassium 4-nitrophenyl hydrogenphosphate
Reactant of Route 6
Potassium 4-nitrophenyl hydrogenphosphate

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